Ethyl (ethoxymethylene)cyanoacetate

Description

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The utility of ethyl (ethoxymethylene)cyanoacetate stems from its role as a versatile synthetic intermediate, or building block, for constructing more complex molecules. wikipedia.org It is extensively used in the synthesis of a wide array of heterocyclic compounds, which form the core structure of many pharmaceutical and agrochemical products. cymitquimica.comresearchgate.net

Its ability to react with various nucleophiles makes it a key starting material for producing important heterocyclic systems such as:

Pyrazoles: Formed through cyclocondensation reactions with hydrazine (B178648). wikipedia.org

Pyrimidines: Synthesized by reacting with compounds like urea, thiourea (B124793), or formamide (B127407). wikipedia.orgsci-hub.se A notable example is its use in a key step for the synthesis of allopurinol, a drug used in the treatment of gout. wikipedia.org

Quinolines: The compound serves as a precursor for building the quinoline (B57606) framework, which is present in many bioactive compounds.

The reactivity of its functional groups allows for the creation of diverse molecular architectures, making it an indispensable tool for synthetic chemists aiming to develop new bioactive agents. cymitquimica.com

Overview of Key Reactivity Principles in this compound Transformations

The synthetic versatility of this compound is governed by the distinct reactivity of its integrated functional groups. The electron-withdrawing nature of the cyano and ester groups polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles.

Key transformations involving this intermediate include:

Cyclocondensation Reactions: This is one of the most important reaction types for this compound. It readily reacts with binucleophiles (molecules with two nucleophilic centers), such as hydrazine, urea, and thiourea, to form a variety of five- and six-membered heterocyclic rings in a single step. sci-hub.se

Michael Addition: The electrophilic β-carbon is a prime site for Michael addition reactions, where nucleophiles add across the double bond. wikipedia.org This reaction is fundamental to building larger carbon skeletons.

Cyanation Agent: In more contemporary applications, this compound has been developed as an effective and safer alternative to toxic cyanating agents. rsc.org It is used in copper-catalyzed C-H bond cyanation of heterocycles and in the cyanation of arylboronic acids and aryl iodides. rsc.orgscispace.comresearchgate.netresearchgate.net This process involves the cleavage of a C-CN bond to transfer the nitrile group to another molecule, providing an efficient route to synthesize (hetero)aryl nitriles. scispace.comresearchgate.netresearchgate.net

Table 2: Key Reactions of this compound

| Reaction Type | Reactant(s) | Product Type |

|---|---|---|

| Cyclocondensation | Hydrazine | Substituted Pyrazoles |

| Cyclocondensation | Urea / Thiourea | Substituted Pyrimidines |

| Cyanation | (Hetero)arenes, Arylboronic acids | (Hetero)aryl nitriles |

| Michael Addition | Various Nucleophiles | Adducts for further synthesis |

Data sourced from multiple references. wikipedia.orgscispace.comresearchgate.net

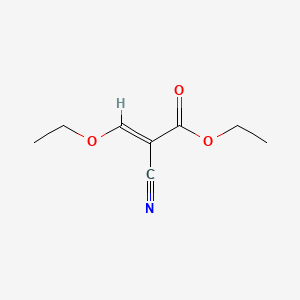

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-ethoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMGNAIGXYODKQ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059097 | |

| Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-05-3, 42466-67-1 | |

| Record name | Ethyl 2-cyano-3-ethoxyacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyano-3-ethoxyacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53706319OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl Ethoxymethylene Cyanoacetate and Its Derivatives

Established Synthetic Routes to Ethyl (ethoxymethylene)cyanoacetate

The primary and most widely documented method for synthesizing this compound is through the condensation reaction of ethyl cyanoacetate (B8463686) with triethyl orthoformate. This reaction is typically catalyzed by acetic acid or acetic anhydride, which accelerates the process. The reaction is generally carried out in a linear or branched alcohol, such as isopropyl alcohol, at temperatures between 85 and 90°C for 3 to 5 hours. Following the reaction, unreacted reagents are removed via vacuum distillation to isolate the final product.

Another established method involves the esterification of cyanoacetic acid with absolute ethanol (B145695). This reaction can be catalyzed by a silicotungstic acid catalyst at a concentration of 1.5% at 80°C for 3.5 hours.

Contemporary Advancements in the Preparation of this compound

Recent advancements in the synthesis of this compound have focused on improving efficiency and safety. One notable development is the use of copper-catalyzed cyanation of C-H bonds in heterocycles, where this compound serves as a cyanating agent. researchgate.net This method utilizes di-tert-butyl peroxide as an oxidant and provides a ligand-free condition for the synthesis of (hetero)aryl nitriles. researchgate.net This approach is considered safer and more efficient for producing a variety of nitriles. researchgate.net

Mechanistic studies have revealed that the reaction proceeds through a C-H bond activation process. Copper-mediated direct C-H cyanation of (hetero)arenes using molecular oxygen as the oxidant has also been successfully developed, offering a facile and efficient route to a wide range of (hetero)aryl nitriles. researchgate.netscispace.com

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, alternative energy sources are being explored for the synthesis of derivatives from ethyl cyanoacetate. Microwave irradiation and ultrasound activation have been shown to significantly reduce reaction times and improve yields in the synthesis of cyanoacetamides from ethyl cyanoacetate and benzylamine. kau.edu.saresearchgate.net While a reaction at room temperature may take an hour, microwave irradiation can complete the reaction in just one minute, and ultrasound irradiation takes only two minutes at 40°C. kau.edu.sa

These green methodologies are also being applied to the synthesis of various heterocyclic compounds derived from ethyl cyanoacetate, offering more environmentally friendly alternatives to conventional heating methods. kau.edu.saresearchgate.net

Production of this compound and Related Precursors

The industrial-scale production of this compound often involves the reaction of ethyl cyanoacetate with triethyl orthoformate and morpholine (B109124) in isopropyl alcohol. A subsequent reaction with hydrazine (B178648) hydrate (B1144303) can lead to high yields of related products after crystallization.

The precursor, ethyl cyanoacetate, can be prepared through several methods. wikipedia.orgsci-hub.se One common route is the Fischer esterification of cyanoacetic acid with ethanol. wikipedia.orgsci-hub.se Cyanoacetic acid itself is typically produced by the reaction of sodium chloroacetate (B1199739) with sodium cyanide followed by acidification. sci-hub.seorgsyn.org An alternative synthesis of ethyl cyanoacetate involves the Kolbe nitrile synthesis, reacting ethyl chloroacetate with sodium cyanide. wikipedia.org

Table 1: Comparison of Synthetic Methods for Cyanoacetamide from Ethyl Cyanoacetate

| Method | Reaction Time | Temperature | Yield |

|---|---|---|---|

| Room Temperature | 1 hour | Room Temperature | Not specified |

| Microwave Irradiation | 1 minute | Not specified | Not specified |

| Ultrasound Irradiation | 2 minutes | 40°C | Not specified |

Data derived from a study on green chemistry approaches. kau.edu.sa

Reactivity and Mechanistic Investigations of Ethyl Ethoxymethylene Cyanoacetate

Nucleophilic Reaction Profiles of Ethyl (ethoxymethylene)cyanoacetate

This compound possesses several reactive sites that dictate its behavior in chemical reactions. The molecule features a cyano group (-CN) and an ethoxy group (-OCH2CH3), both of which contribute to its reactivity and allow it to participate in various nucleophilic reactions. cymitquimica.com The compound's structure, with its electron-withdrawing cyano and ester groups, makes the β-carbon of the ethoxymethylene group electrophilic and prone to attack by nucleophiles.

The primary reactive centers of this compound include:

The Nitrile Group: The carbon atom of the nitrile group can undergo nucleophilic attack.

The Ester Group: The carbonyl carbon of the ester group is susceptible to nucleophilic acyl substitution.

The Methylene (B1212753) Group: The carbon atom of the methylene group, activated by the adjacent cyano and ester functionalities, is acidic and can act as a nucleophile once deprotonated. wikipedia.org

This trifunctional nature allows this compound to serve as a versatile precursor in organic synthesis. It can participate in Michael addition reactions, where it acts as a nucleophile adding to α,β-unsaturated carbonyl compounds. The compound's ability to act as a nucleophile is fundamental to its role in the various condensation and cyclization reactions discussed in the subsequent sections.

This compound in Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, and this compound is a key reagent in several such transformations. Its unique structure facilitates reactions with a variety of nucleophiles and electrophiles, leading to the formation of complex molecules and heterocyclic frameworks such as pyrazoles, pyrimidines, and quinolines.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active methylene compound reacts with an aldehyde or ketone. This compound, while often a product of reactions involving active methylene compounds, can itself participate in Knoevenagel-type reactions. For instance, it is a building block for the synthesis of the drug Allopurinol, which begins with a Knoevenagel condensation with triethyl orthoformate. wikipedia.org

More commonly, the parent compound, ethyl cyanoacetate (B8463686), is used in Knoevenagel condensations. These reactions are often catalyzed by bases and can be promoted by various systems, including ionic liquids. For example, the condensation of aldehydes with ethyl cyanoacetate proceeds efficiently in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) and a hydroxyl-functionalized ionic liquid. rsc.org The products of these condensations are typically α,β-unsaturated compounds, which are valuable intermediates in further synthetic steps. mdpi.com

Table 1: Examples of Knoevenagel Condensation Products from Aldehydes and Ethyl Cyanoacetate

| Aldehyde | Product | Catalyst/Promoter | Yield |

| Benzaldehyde | Ethyl (E)-2-cyano-3-phenylacrylate | NCDs-1 | 96.3±1.5 % |

| 4-Methoxybenzaldehyde | Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate | Photo-Activated Carbon Dots | High |

| 4-Chlorobenzaldehyde | Ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate | Photo-Activated Carbon Dots | High |

| Various Aryl Aldehydes | Knoevenagel Adducts | DABCO | 92-99% |

| This table is generated based on data from multiple sources. mdpi.comresearchgate.net |

This compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives, providing a facile route to substituted pyrazoles. This reaction is of significant importance for the synthesis of biologically active molecules. In a typical reaction, the hydrazine derivative attacks the electrophilic β-carbon of the this compound, followed by an intramolecular cyclization and elimination of ethanol (B145695) to form the pyrazole (B372694) ring.

For example, the reaction of 2-hydrazino-1-phenylethanol with this compound in dry toluene (B28343) at elevated temperatures yields ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate. scirp.orgscirp.org Similarly, condensation with hydrazine acetaldehyde (B116499) diethylacetate produces 5-amino-1-(2,2-diethoxyethyl)-1N-pyrazole-4-carboxylate. scirp.orgscirp.org The synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate involves the cyclization of ethoxy-methylene-cyanoacetic acid ethyl ester with hydrazine hydrate (B1144303). google.com Cyanoacetic acid hydrazide itself can be synthesized by reacting ethyl cyanoacetate with hydrazine hydrate at low temperatures. arkat-usa.org

Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, which makes the methylene protons acidic. sci-hub.se this compound can react with other active methylene compounds in various ways. For instance, the reaction of 3-formylchromones with diethyl malonate in the presence of pyridine (B92270) yields E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid ethyl esters. nih.gov

In a more complex transformation, 3-formylchromone can undergo an initial condensation with ethyl acetoacetate (B1235776), followed by a Michael addition of a second molecule of ethyl acetoacetate and subsequent rearrangement. nih.gov These reactions highlight the ability of the activated double bond in the condensation products of active methylene compounds to undergo further nucleophilic attack. Due to their structural diversity and reactivity, active methylene compounds like ethyl cyanoacetate are widely used in organic synthesis for reactions such as Michael additions and aldol condensations. sci-hub.se

Metal-Catalyzed Transformations Utilizing this compound

In addition to its role in classical condensation chemistry, this compound has emerged as a valuable reagent in modern metal-catalyzed transformations. These reactions often provide novel and efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds.

A significant recent development is the use of this compound as a safe and effective cyanating agent in the copper-catalyzed direct C-H cyanation of (hetero)arenes. rsc.orgrsc.org This method offers an alternative to more toxic cyanide sources. The reaction typically involves a copper catalyst, an oxidant such as molecular oxygen or di-tert-butyl peroxide (DTBP), and proceeds via a C-H bond activation mechanism. rsc.orgrsc.org

This transformation has a broad substrate scope, tolerating a variety of functional groups on the (hetero)arene, and provides a direct route to a wide range of (hetero)aryl nitriles. rsc.orgrsc.org Mechanistic studies suggest that the reaction may proceed through a radical process. researchgate.net Furthermore, copper iodide has been shown to mediate the cyanation of arylboronic acids and aryl iodides using this compound as the cyanating agent, which involves a C(sp2)-CN bond cleavage. researchgate.net

Table 2: Examples of Copper-Catalyzed Cyanation using this compound

| Substrate | Catalyst System | Product | Yield |

| (Hetero)arenes | Copper-mediated, O2 oxidant | (Hetero)aryl nitriles | Good |

| Heterocycles | Copper-catalyzed, DTBP oxidant | (Hetero)aryl nitriles | Good |

| Arylboronic acids | Copper Iodide | Aryl nitriles | Moderate to Excellent |

| Aryl iodides | Copper Iodide | Aryl nitriles | Moderate to Excellent |

| This table is generated based on data from multiple sources. rsc.orgrsc.orgresearchgate.net |

Copper-Iodide Mediated Cyanation of Arylboronic Acids and Aryl Iodides with this compound

An efficient method for the synthesis of aryl nitriles from arylboronic acids and aryl iodides has been developed using a copper iodide (CuI) mediated reaction with this compound as the cyanating agent. organic-chemistry.orgresearchgate.netscispace.comthieme-connect.com This reaction proceeds in moderate to excellent yields and is tolerant of a wide array of functional groups. organic-chemistry.orgresearchgate.netthieme-connect.com Optimization studies revealed that CuI, tert-butyl hydroperoxide (TBHP), dimethylformamide (DMF), and air are all critical for the reaction's success, with CuI being the most effective copper source. organic-chemistry.org A proposed mechanism suggests that aryl iodides act as intermediates in the reaction, with the iodide anions being supplied by CuI. organic-chemistry.org

A key mechanistic feature of the cyanation reactions employing this compound is the cleavage of a C(sp²)–CN bond within the reagent itself. organic-chemistry.orgresearchgate.netscispace.comthieme-connect.comtezu.ernet.in This bond cleavage allows for the in situ generation of a cyanide anion, which then participates in the cyanation of the aromatic substrate. organic-chemistry.orgorganic-chemistry.org Mechanistic studies have confirmed this process, providing a safer alternative to the use of toxic metal cyanides. organic-chemistry.org The reaction is believed to proceed through a pathway involving iodination, oxidative addition, and reductive elimination. organic-chemistry.org

Palladium-Catalyzed Processes involving this compound or its Derivatives

While copper catalysis is prominent, palladium has also been utilized in reactions involving ethyl cyanoacetate, a derivative of this compound. A palladium-catalyzed cyanation of aryl halides using ethyl cyanoacetate as the cyanating agent has been developed, providing good to excellent yields for a variety of electron-rich and electron-deficient aryl halides. researchgate.net

Furthermore, palladium catalysis has been employed for the arylation of ethyl cyanoacetate itself. organic-chemistry.orgnih.gov This reaction produces α-aryl cyanoacetates, which are valuable intermediates for the synthesis of various organic compounds. organic-chemistry.org High-throughput screening methods have been instrumental in optimizing these palladium-catalyzed arylations. organic-chemistry.org

In a different application, palladium-catalyzed decarboxylative acylation of arylboronic acids has been achieved using ethyl cyanoacetate as a novel acylating agent. rsc.org This reaction proceeds through the addition of the arylboronic acid to the nitrile group, followed by in situ decarboxylation to yield alkyl aryl ketones. rsc.org

Mechanistic Studies of Reactions Involving this compound

Mechanistic investigations into reactions involving this compound have provided valuable insights into its reactivity. In copper-catalyzed cyanations, the in situ generation of cyanide anions through the cleavage of the C(sp²)–CN bond is a central mechanistic theme. organic-chemistry.orgorganic-chemistry.org For the copper-iodide mediated cyanation of arylboronic acids, a proposed pathway involves the initial iodination of the arylboronic acid, followed by oxidative addition of the resulting aryl iodide to a copper(I) species, and subsequent reductive elimination to form the aryl nitrile. organic-chemistry.org

In the copper-mediated C-H cyanation of (hetero)arenes using molecular oxygen as the oxidant, a radical pathway is often implicated. researchgate.netnih.govrsc.org Detailed mechanistic studies, including the use of radical scavengers, have been conducted to elucidate the reaction pathways in the copper-catalyzed cyanation of heterocycles. rsc.org These studies support the involvement of radical intermediates in the C-H activation and cyanation steps. researchgate.net

Elucidation of Radical Reaction Processes

While many reactions involving this compound proceed through ionic pathways, it can also participate in radical reactions. In copper-catalyzed cyanations of heterocycle C-H bonds, where this compound serves as a non-toxic cyanating agent, a radical process is involved. researchgate.netrsc.org The transformation is facilitated by an oxidant such as di-tert-butyl peroxide (DTBP). rsc.org The proposed mechanism suggests that the reaction initiates with the generation of radicals, leading to the activation of C-H bonds and the subsequent formation of a C-CN bond. researchgate.net This method provides an efficient route for synthesizing a range of (hetero)aryl nitriles. researchgate.netrsc.org

Another example of its radical reactivity is the addition to conjugated olefins. Catalyzed by t-butyl peroxide at high temperatures (155–160°), ethyl cyanoacetate (a related compound) adds across the double bond of olefins like dimethyl fumarate (B1241708) and methyl crotonate. rsc.org This process yields 1:1 adducts, demonstrating the ability of the cyanoacetate moiety to engage in radical addition reactions. rsc.org

Proposed Disproportionation Mechanisms in Catalytic Cycles

In the context of copper-catalyzed reactions, this compound is employed as a cyanating agent for arylboronic acids and aryl iodides. scispace.comtezu.ernet.in These reactions, mediated by copper(I) iodide, involve the cleavage of a C(sp2)–CN bond. scispace.comtezu.ernet.in While the detailed literature search did not yield specific information on "disproportionation" mechanisms in the classic sense for this compound, the catalytic cycle involves changes in the oxidation state of the copper catalyst. Typically, copper-catalyzed reactions can proceed through one-electron (via Cu(I)/Cu(II) or Cu(II)/Cu(III)) or two-electron (via Cu(I)/Cu(III)) pathways. tezu.ernet.in The copper catalyst is regenerated within the cycle, which can involve steps that are formally disproportionation or comproportionation events, although not explicitly termed as such in the reviewed literature for this specific reagent. For instance, a Cu(II) species might be generated and then reduced back to Cu(I) to continue the catalytic cycle.

Influence of Solvent and Basic Additives on Reaction Yield and Selectivity

The choice of solvent and basic additives significantly impacts the outcome of reactions involving this compound.

In the reaction of o-phenylenediamine (B120857) with this compound, the conditions dictate the product. Under neat microwave conditions, the initial condensation product is formed quantitatively. However, the addition of an organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), promotes an intramolecular cyclization to yield a benzimidazole (B57391) derivative as the sole product. The use of DMSO as a solvent at elevated temperatures can also facilitate this cyclization.

The influence of additives is also critical in cross-coupling reactions. In a study on the synthesis of 2-cyanobenzothiazoles, various inorganic salts were screened as additives. nih.gov While cesium-based salts like CsF and CsI were less effective, potassium iodide (KI) was found to be the optimal additive, significantly improving the reaction yield. nih.gov This highlights that the nature of the cation and anion of the additive can dramatically influence the efficiency of the catalytic system.

The following table summarizes the effect of additives on the synthesis of 6-methyl-2-cyanobenzothiazole: nih.gov

| Entry | Additive (2.0 equiv) | Yield (%) |

| 1 | CsF | 15 |

| 2 | CsI | 0 |

| 3 | NaI | 62 |

| 4 | LiI | 53 |

| 5 | KI | 70 |

| 6 | KF | 16 |

| 7 | KBr | 61 |

| 8 | LiCl | 33 |

| 9 | NaCl | 59 |

Table based on data for the synthesis of 6-methyl-2-cyanobenzothiazole, demonstrating the impact of different inorganic salt additives on the reaction yield. nih.gov

Theoretical and Computational Studies of this compound Reactivity

Density Functional Theory (DFT) Analyses of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool used to investigate reaction mechanisms, intermediates, and transition states. dntb.gov.uausfq.edu.ecchemrxiv.org For reactions involving complex organic molecules like this compound, DFT calculations can provide insights into the feasibility of proposed reaction pathways by calculating the activation energies. usfq.edu.ec

While a specific DFT analysis solely focused on this compound was not found in the search results, DFT studies are routinely used for similar systems. For example, DFT has been used to analyze the reaction pathways for ethylene (B1197577) dehydrogenation on a palladium surface and the gas-phase elimination kinetics of ethyl chloride. dntb.gov.uausfq.edu.ec These studies determine the energetics of different steps, helping to identify the most likely reaction mechanism. dntb.gov.uausfq.edu.ec A general procedure involves visualizing the electron density changes along a calculated minimum energy pathway to understand how bonds are formed and broken during the reaction. researchgate.net Such analyses for this compound reactions would elucidate the precise electronic rearrangements during its transformations, such as nucleophilic attack or its role in catalytic cycles.

Structural and Theoretical Elucidation of Reaction Products

The structures of complex molecules formed from reactions involving this compound are often confirmed using a combination of spectroscopic methods and single-crystal X-ray diffraction. nih.govbeilstein-journals.org In cases where single crystals are difficult to obtain or the product is not crystalline, theoretical calculations can be invaluable.

Computational methods can predict spectroscopic data (like NMR chemical shifts) for a proposed structure. By comparing the calculated data with the experimental spectrum, the proposed structure can be either supported or refuted. For instance, in the synthesis of spiro compounds where ethyl cyanoacetate is a reactant, the final structures were unequivocally confirmed by single-crystal X-ray analysis, which provides definitive proof of connectivity and stereochemistry. beilstein-journals.org Theoretical elucidation complements these experimental techniques by providing a deeper understanding of the electronic structure and stability of the reaction products.

Applications of Ethyl Ethoxymethylene Cyanoacetate in Organic Synthesis

Synthesis of Heterocyclic Scaffolds from Ethyl (ethoxymethylene)cyanoacetate

The unique structural features of EMCA enable its participation in numerous condensation and cyclization reactions to form complex heterocyclic systems. It serves as a pivotal precursor for pyrazoles, pyrimidines, quinazolinones, and benzothiazoles, which are core structures in many pharmaceutically active compounds.

Pyrazole (B372694) and Pyrazolopyrimidine Derivatives

EMCA is extensively used in the synthesis of pyrazole-based heterocycles. The reaction pathways typically involve an initial condensation with a hydrazine (B178648) derivative, followed by further cyclization to yield more complex fused systems like pyrazolopyrimidines.

The synthesis of 5-aminopyrazoles is a fundamental application of EMCA. The most common method involves the condensation reaction between EMCA and various hydrazine derivatives. researchgate.net This reaction proceeds via a nucleophilic attack of the hydrazine on the activated double bond of EMCA, followed by an intramolecular cyclization and elimination of ethanol (B145695).

The reaction conditions can be varied, often involving refluxing in a suitable solvent like ethanol. researchgate.net For instance, the reaction of EMCA with methylhydrazine in refluxing ethanol yields ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Similarly, substituted hydrazines can be used to introduce a variety of substituents at the N-1 position of the pyrazole ring. researchgate.net Microwave-assisted synthesis has also been reported as an efficient method for this transformation. researchgate.netthieme-connect.de

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| This compound | Phenylhydrazine (B124118) | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Ethanol, 80°C, 4h | nih.gov |

| This compound | Methylhydrazine | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Ethanol, reflux, 16h | |

| This compound | 2-Hydrazino-1-phenylethanol | Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate | Toluene (B28343), 80°C, 8h | researchgate.netresearchgate.net |

| This compound | Hydrazine acetaldehyde (B116499) diethyl acetal | Ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate | - | researchgate.netresearchgate.net |

The 5-aminopyrazole-4-carboxylates synthesized from EMCA are valuable intermediates for the construction of the fused pyrazolo[3,4-d]pyrimidine ring system. A common strategy involves the cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide (B127407) at high temperatures to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. nih.gov

This pyrimidinone can be further functionalized. For example, treatment with phosphorus oxychloride (POCl₃) converts the pyrimidinone into the corresponding 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for further diversification. nih.gov Alternatively, 5-aminopyrazoles can be converted to pyrazolo[3,4-d]thiopyrimidines by treatment with arylisothiocyanates or thiourea (B124793) under microwave irradiation. researchgate.netthieme-connect.de

| Starting Material | Reagent(s) | Product | Conditions | Reference |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 190°C, 8h | nih.gov |

| 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | POCl₃ | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 106°C, 6h | nih.gov |

| 5-Amino-1-phenyl-pyrazole-4-ethylcarboxylate | Thiourea | Thioxo pyrazolo[3,4-d]pyrimidinone derivative | Microwave | researchgate.net |

Pyrimidine (B1678525) and Pyrimidopyrimidine Synthesis

EMCA is a valuable C3 synthon for the synthesis of pyrimidine derivatives. The reaction with amidines, such as guanidine (B92328) or acetamidine, leads to the formation of substituted aminopyrimidines. However, the reaction of EMCA with formimidamide can take a different course, leading to ethyl 2-(aminomethylene)-2-cyanoacetate. thieme-connect.de

The synthesis of fused pyrimidopyrimidines can be achieved from aminopyrimidine precursors derived from EMCA chemistry. For instance, 4-amino-2-hydrazinylpyrimidine-5-carbonitrile can react with EMCA to form a 2-pyrazolyl pyrimidine derivative, which can undergo further transformations. nih.gov Another approach involves the reaction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (B460529) with ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide to furnish a pyrido[2,3-d]pyrimidinone derivative, showcasing the versatility of these intermediates. nih.gov The synthesis of pyrimidopyrimidines has also been reported through the reaction of N-aryl-5-amino-4-cyanoformimidoyl imidazoles with EMCA, although this can sometimes lead to ring-opening and rearrangement products. researchgate.net

| Reactant 1 | Reactant 2 | Product Class | Reference |

| This compound | Guanidine | Aminopyrimidine | thieme-connect.de |

| 4-Amino-2-hydrazinylpyrimidine-5-carbonitrile | This compound | Pyrazolyl pyrimidine | nih.gov |

| 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile | Ethyl cyanoacetate | Pyrido[2,3-d]pyrimidinone | nih.gov |

Quinazolinone Frameworks

The construction of quinazolinone frameworks can be achieved using EMCA. A key synthetic strategy involves the condensation of substituted anilines with EMCA, followed by a thermal cyclization step. For example, 3,4-dialkoxyanilines react with EMCA, and the resulting intermediate undergoes thermal cyclization to regiospecifically yield 6,7-dialkoxy-4-oxo-1,4-dihydroquinoline-3-carbonitriles, which are precursors to quinazolinones. Current time information in Bangalore, IN. Another method involves reacting ethoxymethylene derivatives of 1,3-diarylthiobarbituric acids with ethyl cyanoacetate in the presence of a catalyst like zinc chloride to produce 7-hydroxy-2,3-dihydro-2-thioxo-1,3-diarylquinazolin-4(1H)-ones. researchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 3,4-Dialkoxyanilines | This compound | 6,7-Dialkoxy-4-oxo-1,4-dihydroquinoline-3-carbonitriles | Thermal cyclization | Current time information in Bangalore, IN. |

| 5-Ethoxymethylene-1,3-diaryl-2-thiobarbituric acids | Ethyl cyanoacetate | 7-Hydroxy-2,3-dihydro-2-thioxo-1,3-diarylquinazolin-4(1H)-ones | ZnCl₂, NH₄OAc/AcOH, reflux | |

| 2,2′-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) | This compound | Cyanoacetate derivative of quinazoline-2,4(1H,3H)-dione | Acetic acid, reflux | nih.gov |

Benzothiazole (B30560) Derivatives

EMCA is also implicated in the synthesis of more complex heterocyclic systems containing the benzothiazole moiety. While direct condensation with o-aminothiophenols is a classical route to benzothiazoles, EMCA can be used to build upon existing benzothiazole structures. For example, 4-(benzo[d]thiazol-2-yl)benzohydrazide can be reacted with EMCA in ethanol to yield ethyl 5-amino-1-(4-(benzo[d]thiazol-2-yl)benzoyl)-1H-pyrazole-4-carboxylate. In another synthetic route, 2-aminobenzothiazole (B30445) can be converted into a pyrimido[2,1-b]benzothiazole intermediate, which then reacts with ethyl cyanoacetate to afford 2-(ethyl cyanoacetyl)-4-imino-3-(1-methylbenzimidazol-2-yl)-4H-pyrimido[2,1-b]benzothiazole.

| Starting Benzothiazole Derivative | Reagent | Product | Reference |

| 4-(Benzo[d]thiazol-2-yl)benzohydrazide | This compound | Ethyl 5-amino-1-(4-(benzo[d]thiazol-2-yl)benzoyl)-1H-pyrazole-4-carboxylate | |

| 2-(1-Methylbenzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile derived pyrimido[2,1-b]benzothiazole | Ethyl cyanoacetate | 2-(Ethyl cyanoacetyl)-4-imino-3-(1-methylbenzimidazol-2-yl)-4H-pyrimido[2,1-b]benzothiazole |

Formation of 1,3,4-Oxadiazine and 1,2,4-Triazine (B1199460) Structures

This compound and its derivatives serve as key precursors for the synthesis of various heterocyclic systems, including 1,3,4-oxadiazines and 1,2,4-triazines.

The reaction of cyanoacetylhydrazine with chloroacetone (B47974) produces N'-(1-chloropropan-2-ylidene)-2-cyanoacetohydrazide. scirp.org This intermediate can then be used to synthesize 1,3,4-oxadiazine derivatives. scirp.org For example, its reaction with benzenediazonium (B1195382) chloride results in a 1,3,4-oxadiazine derivative. scirp.org

For the synthesis of 1,2,4-triazine structures, pyrazolyl diazonium salts that are coupled with ethyl cyanoacetate can undergo cyclization to form pyrazolo[5,1-c]-1,2,4-triazines. In a related reaction, when a 3-methyl-6-phenyl-1,2,4-triazine derivative is reacted with ethyl cyanoacetate, it yields a tricyclic pyrazolo[5,1-c] beilstein-journals.orgscirp.orgtriazine product. scirp.org

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Ref. |

| N'-(1-chloropropan-2-ylidene)-2-cyanoacetohydrazide | Benzenediazonium chloride | 1,3,4-Oxadiazine derivative | scirp.org |

| Pyrazolyl diazonium salt | Ethyl cyanoacetate | Pyrazolo[5,1-c]-1,2,4-triazine | |

| 3-Methyl-6-phenyl-1,2,4-triazine derivative | Ethyl cyanoacetate | Tricyclic pyrazolo[5,1-c] beilstein-journals.orgscirp.orgtriazine | scirp.org |

Preparation of Functionalized Nitriles from this compound

One of the significant applications of this compound is its use as a safe and effective cyanating agent for the synthesis of functionalized nitriles. This method provides an alternative to more toxic cyanide sources.

This compound has been successfully employed in copper-catalyzed or copper-mediated C-H cyanation reactions to produce a wide range of (hetero)aryl nitriles. This transformation can be achieved under ligand-free conditions and often uses an oxidant like di-tert-butyl peroxide (DTBP) to facilitate the reaction. The process involves the activation of C-H bonds in arenes and heterocycles, followed by the introduction of a cyano group from the this compound.

Furthermore, copper iodide (CuI) has been shown to mediate the cyanation of arylboronic acids and aryl iodides using this compound as the cyanating agent. thieme-connect.com This reaction proceeds through the cleavage of a C(sp²)–CN bond and demonstrates tolerance for a variety of functional groups, leading to the corresponding aryl nitriles in moderate to excellent yields.

| Substrate | Reagent System | Product | Key Features | Ref. |

| Heterocycles | This compound, Copper catalyst, DTBP | (Hetero)aryl nitriles | C-H bond activation; ligand-free conditions | |

| (Hetero)arenes | This compound, Copper catalyst, O₂ | (Hetero)aryl nitriles | Direct C-H cyanation; uses molecular oxygen as oxidant | |

| Arylboronic Acids | This compound, Copper Iodide (CuI) | Aryl nitriles | Tolerates a wide range of functional groups | thieme-connect.com |

| Aryl Iodides | This compound, Copper Iodide (CuI) | Aryl nitriles | Efficient C(sp²)-CN bond formation | thieme-connect.com |

Utility as an Organic Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. This compound is a valuable building block in this context, often serving as a precursor to key intermediates used in MCRs.

A prominent example is its role in the synthesis of substrates for the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction that produces fused imidazo[1,2-a]-heterocycles. beilstein-journals.orgnih.gov The process begins with the cyclization of this compound with hydrazine hydrate (B1144303) to form ethyl 5-aminopyrazole-4-carboxylate. google.com This aminopyrazole derivative then serves as the amine component in the GBB reaction, where it reacts with an aldehyde and an isocyanide. beilstein-journals.org This sequential, one-pot approach provides a rapid and efficient route to a diverse library of imidazo[1,2-b]pyrazole derivatives. beilstein-journals.org The GBB reaction itself is noted for its high efficiency in assembling imidazo[1,2-a]-heterocycles, which are important scaffolds in medicinal chemistry. nih.govbeilstein-journals.org

| Multicomponent Reaction | Role of this compound | Reactants | Product Class | Ref. |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | Precursor to the amine component | Ethyl 5-aminopyrazole-4-carboxylate (from EMCA), Aldehyde, Isocyanide | Imidazo[1,2-b]pyrazoles | beilstein-journals.org |

Role of Ethyl Ethoxymethylene Cyanoacetate in Medicinal Chemistry and Drug Discovery

Precursor for the Development of Anti-inflammatory Agents

Ethyl (ethoxymethylene)cyanoacetate is a recognized intermediate in the synthesis of anti-inflammatory agents. cymitquimica.comchemicalbook.comchemicalbook.comruifuchemical.com Research has identified its role in creating compounds that exhibit not only anti-inflammatory properties but also gastroprotective effects in animal models. chemicalbook.comruifuchemical.com The structure-activity relationship (SAR) of amino-pyrazoles derived from this compound has been studied, revealing their potential as effective inhibitors of p38α MAP kinase, a key target in inflammatory disorders. scirp.org Its utility is further highlighted by its use in synthesizing isotope-labeled analogs of anti-inflammatory agents for research purposes. cymitquimica.com

Synthesis of Potential Antitumor Compounds

The scaffold of this compound is extensively used in the creation of molecules with potential antitumor activities. Derivatives are synthesized through diverse reaction pathways, often involving cyclization, to produce heterocyclic systems like pyrazoles, pyrimidines, and oxadiazoles, which are then evaluated for their cytotoxic effects against various cancer cell lines. derpharmachemica.comnih.gov

Dihydrofolate Reductase (DHFR) Inhibitors Derived from this compound Scaffolds

Dihydrofolate reductase (DHFR) is a critical enzyme for cell survival and a validated target for anticancer drugs. nih.govnih.gov this compound serves as a key starting material for building heterocyclic systems that can act as DHFR inhibitors.

One notable synthetic route begins with the cyclization of this compound with phenylhydrazine (B124118) to produce ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. nih.gov This pyrazole (B372694) derivative is then further cyclized to create a pyrazolo[3,4-d]pyrimidine scaffold. This core structure is an isostere of the pteridine (B1203161) nucleus found in methotrexate (B535133), a well-known antifolate drug. By attaching various amino acid conjugates to this scaffold, researchers have developed novel compounds aimed at inhibiting DHFR and overcoming methotrexate resistance. nih.gov

Studies on Cytotoxic Activity of this compound Derivatives

A significant body of research has focused on evaluating the in-vitro cytotoxic activity of compounds synthesized from this compound. These derivatives have been tested against a panel of human cancer cell lines, with some showing promising inhibitory effects. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated notable cytotoxicity, particularly against the MCF-7 breast cancer cell line, while showing minimal toxicity to normal cells. nih.gov Similarly, pyrazole derivatives attached to benzothiazole (B30560) and indole (B1671886) moieties have been synthesized and assessed for their anticancer potential. derpharmachemica.comsemanticscholar.org

The following table summarizes selected research findings on the cytotoxic activity of these derivatives.

| Derivative Class | Starting Compound | Cancer Cell Line | Activity Measurement (IC₅₀ in µM) | Reference |

| Pyrazolo[3,4-d]pyrimidines | This compound | MCF-7 (Breast) | Compounds 7c, 7d, 7f, 7i, 7j, 7l showed lowest IC₅₀ values | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | This compound | HCT-116 (Colon) | >5.61 (for all tested compounds) | nih.gov |

| Pyrazole-4-carbonitrile | This compound | HePG-2 (Liver) | Compound 14: IC₅₀ = 2.33 µg/mL | nih.gov |

| Pyrazole Derivatives | This compound | MCF-7 (Breast) | Compound 5: IC₅₀ = 3.98 µg/mL | nih.gov |

| Pyrazole Derivatives | This compound | HCT-116 (Colon) | Compound 9b showed specific cytotoxicity | researchgate.net |

| Pyrazole Derivatives | This compound | Hep-G2 (Liver) | Compound 9a showed strong cytotoxicity | researchgate.net |

Applications in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. cymitquimica.com It is utilized in the synthesis of pesticides and other crop protection agents. unichemist.com One specific application is in the production of pyrazole-4-ethyl formate, a known pesticide intermediate, highlighting its role in creating compounds for agricultural use. lookchem.com

Contribution to the Synthesis of Bioactive Molecules

The reactivity of this compound makes it a fundamental building block for a vast range of bioactive molecules. cymitquimica.com It readily undergoes condensation and cyclization reactions with various nucleophiles, particularly hydrazine (B178648) derivatives, to form substituted pyrazoles. scirp.orgscirp.orgnih.gov These pyrazole rings are core components in many pharmacologically active compounds. scirp.org For example, treatment with different hydrazines can yield 5-amino-N-substituted pyrazoles, which are themselves versatile starting materials for more complex heterocyclic systems with therapeutic potential. scirp.orgscirp.org The compound's ability to react with reagents like thiourea (B124793) also leads to the formation of diverse pyrimidine (B1678525) derivatives.

Structure-Activity Relationship (SAR) Studies for this compound-Derived Therapeutic Candidates

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR analyses have provided key insights into how molecular modifications influence biological activity.

Investigations into pyrazole derivatives have shown that the nature and position of substituents dramatically affect their inhibitory potency against enzymes like p38α MAP kinase, which is relevant for inflammatory diseases. scirp.org In the context of anticancer agents, SAR studies on pyrazolo[3,4-d]pyrimidine-based DHFR inhibitors revealed that the type of amino acid conjugate attached to the core structure is critical for cytotoxic activity. nih.gov Other research has explored how integrating different heterocyclic rings, such as triazole or oxadiazole, into the final molecule impacts antimicrobial or cytotoxic effects. mdpi.com For instance, studies on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, which can be synthesized from related precursors, found that specific substitutions led to potent apoptotic and anti-angiogenic effects in cancer cells. bibliomed.orgresearchgate.net These studies guide medicinal chemists in designing more potent and selective therapeutic agents.

Advanced Spectroscopic Characterization of Ethyl Ethoxymethylene Cyanoacetate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of ethyl (ethoxymethylene)cyanoacetate and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of this compound, the protons of the two ethyl groups and the vinylic proton are clearly distinguishable. chemicalbook.com For instance, the ethoxy group attached to the carbonyl function and the ethoxy group of the ethoxymethylene moiety show distinct triplet and quartet patterns, characteristic of ethyl groups. chemicalbook.com The chemical shift of the vinylic proton is a key indicator of the electronic environment and stereochemistry of the double bond. chemicalbook.com

When this compound is used to synthesize more complex heterocyclic derivatives, NMR spectroscopy is indispensable for confirming the outcome of the reaction. For example, in the synthesis of various substituted benzonitriles and other heterocyclic systems, the disappearance of the signals corresponding to the ethoxymethylene group and the appearance of new aromatic and substituent signals in the ¹H and ¹³C NMR spectra confirm the successful transformation. rsc.orgrsc.org High-resolution NMR, often performed at frequencies like 400 MHz or 500 MHz, allows for precise determination of coupling constants (J values), which helps in assigning the relative positions of substituents on aromatic rings. rsc.orgrsc.org

¹H and ¹³C NMR Spectral Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| This compound | 8.28 (s, 1H), 4.35 (q, J=7.1Hz, 2H), 4.25 (q, J=7.1Hz, 2H), 1.38 (t, J=7.1Hz, 3H), 1.34 (t, J=7.1Hz, 3H) | 169.1, 158.4, 117.2, 92.5, 68.9, 60.5, 14.3, 14.2 | nih.gov |

| 2-(5-Methylpyridin-2-yl)benzonitrile | 8.61 (s, 1H), 7.83 (d, J=8.0Hz, 1H), 7.79 (d, J=8.0Hz, 1H), 7.72-7.62 (m, 3H), 7.48 (t, J=7.6Hz, 1H), 2.42 (s, 3H) | 150.3, 141.7, 137.4, 134.1, 133.2, 132.8, 129.8, 128.5, 122.7, 118.8, 111.0, 18.3 | rsc.org |

| 2-(5-Methoxypyridin-2-yl)benzonitrile | 8.47 (d, J=2.8Hz, 1H), 7.82 (d, J=7.8Hz, 1H), 7.76 (t, J=8.2Hz, 2H), 7.66 (t, J=7.7Hz, 1H), 7.46 (t, J=7.6Hz, 1H), 7.33 (dd, J=8.6, 3.0Hz, 1H), 3.93 (s, 3H) | 155.6, 147.4, 143.2, 137.7, 134.1, 132.8, 129.7, 128.1, 123.6, 120.9, 119.0, 110.7, 55.7 | rsc.org |

| 1H-Indole-3-carbonitrile | 8.79 (s, 1H), 7.84 (d, J=7.8Hz, 1H), 7.79 (d, J=3.0Hz, 1H), 7.53 (d, J=7.7Hz, 1H), 7.43-7.34 (m, 2H) | 133.9, 130.8, 126.0, 123.4, 121.5, 118.8, 114.8, 111.0, 86.7 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound and its derivatives by analyzing their fragmentation patterns.

For the parent compound, this compound, the electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ that confirms its molecular weight of 169.18 g/mol . nih.govchemicalbook.com The fragmentation pattern provides further structural information, with characteristic losses of ethoxy (-OC₂H₅), carbonyl (-CO), and other small fragments. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high confidence. rsc.org

In the analysis of derivatives, MS is crucial for confirming the mass of the newly synthesized compounds. The molecular ion peak [M]⁺ in the mass spectrum will correspond to the expected molecular weight of the target derivative. For example, in copper-catalyzed cyanation reactions using this compound, the mass spectra of the resulting nitrile products show molecular ion peaks consistent with the addition of a cyano group and the modification of the starting material. rsc.orgrsc.org The study of fragmentation patterns can also help distinguish between isomers and confirm the connectivity of the synthesized molecules. researchgate.net

Molecular Ion Data for Selected this compound Derivatives

| Compound | Molecular Formula | Mass Spectrometry Method | Observed Molecular Ion (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₈H₁₁NO₃ | MS (EI) | 169 | chemicalbook.com |

| Benzo[d]thiazole-2-carbonitrile | C₈H₄N₂S | GC-MS (EI) | 160 | rsc.org |

| 2-(4-Fluorophenyl)pyridine-3-carbonitrile | C₁₂H₇FN₂ | MS (EI) | 198 [M⁺] (100) | rsc.org |

| 2-(4-Methoxyphenyl)pyridine-3-carbonitrile | C₁₃H₁₀N₂O | MS (EI) | 210 [M⁺] (100) | rsc.org |

| 1H-Indole-3-carbonitrile | C₉H₆N₂ | GC-MS (EI) | 142 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound and its derivatives, IR spectroscopy provides clear signatures for key chemical bonds.

The IR spectrum of this compound displays several characteristic absorption bands. A strong, sharp peak is observed for the nitrile group (C≡N) stretch, typically around 2220-2230 cm⁻¹. The spectrum also shows a strong absorption for the ester carbonyl group (C=O) stretch, usually in the region of 1700-1720 cm⁻¹. The C=C double bond of the enol ether system gives rise to a stretching vibration around 1640-1680 cm⁻¹, and the C-O stretches of the ether and ester groups are visible in the 1000-1300 cm⁻¹ region. rsc.orgchemicalbook.com

When this compound is converted into derivatives, the IR spectrum changes accordingly, providing evidence for the chemical transformation. For instance, in the synthesis of pyrazole (B372694) derivatives, the appearance of N-H or the disappearance of the characteristic C≡N and C=O bands of the starting material can be monitored. chem-soc.si In the formation of substituted benzonitriles, the persistence of the C≡N stretch alongside new bands corresponding to the aromatic ring system confirms the reaction's success. rsc.org

Characteristic IR Absorption Bands for Selected Derivatives

| Compound | Key Functional Groups | Characteristic IR Bands (cm⁻¹) | Reference |

|---|---|---|---|

| This compound | C≡N, C=O (ester), C=C, C-O | ~2224 (C≡N), ~1715 (C=O), ~1678 (C=C), ~1258 (C-O) | rsc.org |

| 2-(4-Fluorophenyl)pyridine-3-carbonitrile | C≡N, C-F, Aromatic C=C | 2232, 1606, 1589, 1224 | rsc.org |

| 2-(4-Methoxyphenyl)pyridine-3-carbonitrile | C≡N, C-O (ether), Aromatic C=C | 2212, 1599, 1561, 1232, 1023 | rsc.org |

| 2-(5-Methylpyridin-2-yl)benzonitrile | C≡N, Aromatic C=C | 2223, 1595, 1497, 1470 | rsc.org |

Future Perspectives and Emerging Research Avenues for Ethyl Ethoxymethylene Cyanoacetate

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is a primary focus for expanding the applications of EMCA. Research is geared towards designing catalysts that offer improved reaction rates, higher yields, and greater control over the stereochemical outcome of reactions.

Key areas of development include:

Earth-Abundant Metal Catalysts: To align with the principles of green chemistry, there is a growing interest in using catalysts based on abundant and non-toxic metals. researchgate.net Copper-based catalysts, for instance, have been effectively used in the cyanation of aryl halides and heterocycles with EMCA as the cyanating agent. tezu.ernet.inresearchgate.net Future work will likely explore other earth-abundant metals to further enhance the sustainability of these processes.

Organocatalysts: The use of small organic molecules as catalysts is another promising avenue. researchgate.net Organocatalysts can offer high stereocontrol and often operate under mild reaction conditions, which is beneficial for synthesizing sensitive molecules. researchgate.net

Nanocatalysts and Hybrid Materials: The application of nanocatalysts and hybrid materials is an emerging area. researchgate.net These materials can provide high surface area and unique electronic properties, leading to enhanced catalytic activity and selectivity.

Asymmetric Catalysis: A significant challenge and opportunity lies in the development of chiral catalysts for asymmetric reactions involving EMCA. This would enable the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Exploration of New Reaction Pathways and Transformation Capabilities

Researchers are continuously exploring new ways to utilize the reactivity of EMCA, moving beyond its traditional roles in cyclocondensation and cyanation reactions.

Emerging reaction pathways include:

Multicomponent Reactions (MCRs): EMCA is a valuable component in MCRs, which allow for the synthesis of complex molecules in a single step. The development of new MCRs involving EMCA will continue to be a significant area of research, offering efficient routes to diverse molecular scaffolds. rsc.org

C-H Bond Functionalization: The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. nih.gov EMCA has been used as a cyanating agent in copper-catalyzed C-H cyanation reactions. tezu.ernet.in Future research will likely focus on expanding the scope of these reactions to a wider range of substrates and developing new catalytic systems for this purpose.

Domino and Tandem Reactions: Designing reaction sequences where multiple bond-forming events occur in a single pot is a key goal for improving synthetic efficiency. The unique reactivity of EMCA makes it an ideal candidate for the development of novel domino and tandem reaction pathways.

Expansion into Emerging Fields of Materials Science and Chemical Biology

The unique properties of EMCA and the molecules derived from it are leading to their exploration in new scientific domains beyond traditional organic synthesis.

Materials Science: The ability of EMCA to participate in polymerization and material-forming reactions is an area of growing interest. The resulting polymers and materials could possess interesting optical, electronic, or mechanical properties with potential applications in various technologies.

Chemical Biology: EMCA is a key starting material for the synthesis of various biologically active heterocyclic compounds. Derivatives of EMCA have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netmdpi.comnih.gov Future research will focus on the rational design and synthesis of new EMCA-derived compounds with specific biological targets, aided by a deeper understanding of their structure-activity relationships. This includes the synthesis of probes and labels for studying biological processes.

Computational Design and Predictive Modeling for Ethyl (ethoxymethylene)cyanoacetate Reactivity and Applications

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical systems.

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations and other computational methods are being used to elucidate the mechanisms of reactions involving EMCA. researchgate.net This understanding can help in optimizing reaction conditions and in predicting the regioselectivity and stereoselectivity of transformations.

Catalyst Design: Computational modeling can guide the design of new and more efficient catalysts by providing insights into catalyst-substrate interactions and the energetics of the catalytic cycle. researchgate.net

Prediction of Molecular Properties: In silico methods can be used to predict the biological activity and physicochemical properties of molecules derived from EMCA. researchgate.netfrontiersin.org This can help in prioritizing synthetic targets and accelerating the discovery of new drugs and materials. The use of machine learning models to predict biological outcomes based on molecular structure is also a rapidly developing area. researchgate.net

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl (ethoxymethylene)cyanoacetate?

- Methodological Answer : The synthesis typically involves esterification or condensation reactions. Key factors include catalyst selection, solvent systems, and temperature control. For example:

- Catalysts : Acetic acid (yields ~85% at 125–135°C) , silicotungstic acid (optimized for ethyl cyanoacetate synthesis with 1.5% catalyst loading) .

- Solvents : Methanol (for nickel sulfate-catalyzed reactions) or acetic anhydride (for high-temperature cyclization) .

- Optimal Conditions :

| Factor | Optimal Value | Source |

|---|---|---|

| Molar Ratio | 1:3.5 (cyanoacetic acid:EtOH) | |

| Temperature | 80°C | |

| Reaction Time | 3.5 hours |

Q. How is this compound characterized for purity and structural validation?

- Methodological Answer :

- Chromatography : HPLC-PDA with a Gemini-NX C18 column (acetonitrile/formic acid mobile phase, 254 nm detection) achieves >99.5% purity .

- Spectroscopy : ¹H/¹³C NMR and IR confirm structural integrity (e.g., cyano and ethoxy group signals) .

- Mass Spectrometry : High-resolution MS validates molecular weight (169.18 g/mol) .

Q. What are its primary applications in heterocyclic compound synthesis?

- Methodological Answer : It serves as a precursor for:

- Pyrazoles : Reacts with hydrazine hydrate (4:1 molar ratio, 60°C) to form allopurinol intermediates .

- Thiophenes : Gewald’s synthesis with malononitrile yields bioactive thiophene derivatives .

- Quinazolines : Cyclocondensation with thiobarbituric acids avoids toxic reagents .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Hazards : Skin/eye irritation (GHS Category 2/2A), respiratory sensitization (R42/43) .

- PPE : Nitrile gloves, lab coats, and goggles; avoid inhalation .

- First Aid : Flush eyes with water (15+ mins), wash skin with soap, and seek medical evaluation for ingestion .

Advanced Research Questions

Q. How does this compound function in copper-mediated C–H activation reactions?

- Methodological Answer : Acts as a cyanating agent in C–H bond functionalization. Copper catalysts (e.g., Cu(OAc)₂) facilitate radical or electrophilic pathways:

- Mechanism : Ligand-assisted activation generates cyano radicals, inserting into aromatic/heteroaromatic C–H bonds .

- Substrate Scope : Effective for pyridines, thiophenes, and quinolines (yields: 70–92%) .

Q. How can researchers mitigate by-product formation during its use in multi-step syntheses?

- Methodological Answer :

- Purification : Telescoped reactions (one-pot) reduce intermediate isolation steps, minimizing impurities .

- Condition Optimization : Lower temperatures (e.g., 60°C for hydrazine reactions) suppress side reactions like hydrolysis .

- Catalyst Screening : Heteropoly acids (e.g., silicotungstic acid) enhance selectivity in esterification .

Q. How to resolve contradictions in reported reaction conditions (e.g., temperature, catalyst)?

- Methodological Answer :

- Case Study :

| Study | Catalyst | Temperature | Outcome | Source |

|---|---|---|---|---|

| Allopurinol Synthesis | None | 60°C | 99.5% purity | |

| Pyrazole Derivatives | Acetic acid | 125–135°C | 85% yield |

- Resolution : Substrate-specific reactivity and steric effects dictate optimal conditions. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps.

Q. What strategies enable efficient scale-up of this compound-based syntheses?

- Methodological Answer :

- Process Design : Continuous flow reactors improve heat/mass transfer for exothermic reactions (e.g., cyanation) .

- Green Chemistry : Replace acetic anhydride with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Quality Control : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.